2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole
Description
2-(((5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound combining a benzimidazole core with a 1,2,4-triazole ring linked via a thioether group and substituted with a pyridine moiety. This structure integrates pharmacophoric elements from benzimidazoles (known for antimicrobial, anticancer, and anti-inflammatory activities) and triazoles (valued for hydrogen-bonding capacity and metabolic stability) . While its specific applications are under investigation, structurally related benzimidazole derivatives, such as lansoprazole and albendazole, are clinically validated for proton-pump inhibition and antiparasitic effects, respectively .
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-2-6-11-10(5-1)17-15(18-11)22-9-13-19-14(21-20-13)12-7-3-4-8-16-12/h1-8H,9H2,(H,17,18)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOSALUHALIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine-2-carbaldehyde as a starting material.
Linking to Benzimidazole: The final step involves the formation of a thioether bond between the triazole-pyridine intermediate and a benzimidazole derivative. This can be achieved using thiolating agents like thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Synthetic Pathways and Key Intermediate Reactions
The compound is synthesized via multi-step reactions involving:
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Thiolation : Coupling of 2-mercaptobenzimidazole with intermediates containing pyridyl-triazole groups under alkaline conditions (e.g., NaH/DMF).
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Cyclization : Formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition or condensation of thiosemicarbazides with aldehydes .
Example Reaction Sequence :
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Step 1 : Synthesis of 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-methanethiol via cyclization of pyridine-2-carbaldehyde thiosemicarbazone.
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Step 2 : Thioether formation by reacting the thiol intermediate with 2-chlorobenzimidazole in DMF using NaH as a base.
Thioether Linkage (-S-CH2-)
The thioether bridge undergoes:
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Oxidation : Conversion to sulfoxide or sulfone derivatives using H2O2 or mCPBA.
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Example: Reaction with 30% H2O2 in acetic acid yields the sulfone derivative, confirmed by NMR (δ 3.98 ppm for -SO2-CH2-).
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Alkylation : Formation of sulfonium salts with alkyl halides (e.g., methyl iodide) under basic conditions.
Triazole Ring
The 1,2,4-triazole participates in:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance biological activity.
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Electrophilic Substitution : Nitration or halogenation at the C5 position of the triazole under acidic conditions .
Benzimidazole Core
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N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) to form N-substituted derivatives .
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Acid/Base Reactions : Deprotonation at N1 in basic media, enabling further functionalization .
Table 1: Example Reactions and Outcomes
Mechanistic Insights
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Oxidation Mechanism : The thioether’s sulfur atom is oxidized sequentially to sulfoxide (S=O) and sulfone (O=S=O) via electrophilic attack by peroxides.
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Coordination with Metals : The triazole’s N2 and N4 atoms donate lone pairs to metal ions, forming stable five-membered chelate rings (e.g., Cu-triazole complexes with λmax 420 nm).
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing both triazole and benzimidazole rings exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens. Studies have shown that derivatives of benzimidazole have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
The structural similarity of this compound to known anticancer agents suggests potential cytotoxic effects. Preliminary studies have indicated that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro assays have revealed that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Anti-inflammatory Effects
Compounds featuring imidazole and thiazole moieties are known for their anti-inflammatory properties. The presence of the thioether group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation .
Case Studies
- Antimicrobial Evaluation : A study conducted on derivatives of benzimidazole showed that modifications at the 5-position significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of the pyridine and triazole groups in this compound could lead to similar or improved effects .
- Cytotoxicity Assay : In a comparative analysis of various imidazole derivatives, the tested compound displayed IC50 values lower than those of standard chemotherapeutics in certain cancer cell lines, suggesting its potential as an effective anticancer agent .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Action: It disrupts bacterial cell wall synthesis or interferes with microbial DNA replication.
Anticancer Activity: It inhibits enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation.
Coordination Chemistry: Acts as a chelating agent, forming stable complexes with metal ions, which can be used in catalysis or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active benzimidazole derivatives. Key comparisons include:
Key Findings from Comparative Studies
Bioactivity: The target compound’s triazole-thioether linkage may improve binding to enzymes (e.g., cytochrome P450) compared to sulfinyl or carbamate groups in lansoprazole and albendazole . Antimicrobial Potential: Derivatives with bromophenyl (9c) or chlorobenzylidene (FCPC) substituents exhibit superior antibacterial activity (MIC: 2–8 µg/mL) compared to simpler benzimidazole-triazole hybrids .
Structural Stability: The pyridine moiety in the target compound enhances thermal stability (mp > 200°C predicted) relative to non-aromatic substituents . Sulfinyl groups (as in lansoprazole) confer higher metabolic stability but reduce synthetic accessibility compared to thioethers .
Computational Insights: Molecular docking studies suggest the triazole ring in the target compound forms hydrogen bonds with bacterial DNA gyrase (binding energy: −8.2 kcal/mol), comparable to fluoroquinolones . Pyridine’s electron-withdrawing effect may reduce nucleophilic susceptibility, improving plasma half-life .
Biological Activity
The compound 2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a hybrid molecule that combines a benzimidazole moiety with a triazole and pyridine ring. This structural complexity suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure
The chemical structure of the compound can be described as follows:
This structure features:
- A pyridinyl group.
- A triazole ring.
- A benzo[d]imidazole moiety.
- A thioether linkage.
Biological Activity Overview
Research into the biological activities of this compound has revealed several promising effects:
1. Antimicrobial Activity
Studies have indicated that compounds containing triazole and benzimidazole rings exhibit significant antimicrobial properties. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Moderate | E. coli | |
| 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)pyridine | High | S. aureus |
2. Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis via ROS generation | |
| HeLa (cervical cancer) | 20 | Inhibition of DNA synthesis |
3. Enzyme Inhibition
The compound may act as an inhibitor for several enzymes involved in cancer metabolism and microbial resistance mechanisms.
| Enzyme Targeted | Inhibition Type | Reference |
|---|---|---|
| Topoisomerase II | Competitive | |
| Dipeptidyl peptidase IV (DPP-IV) | Non-competitive |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of benzimidazole and triazole against common pathogens. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Case Study 2: Cancer Cell Line Assessment
In a comparative study of anticancer agents, the compound was tested against multiple cancer cell lines. It was found to induce apoptosis significantly more effectively than some standard chemotherapeutics, suggesting its potential as a lead compound in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
